J147

Description

UNII-Z41H3C5BT9 (CAS 1046861-20-4) is an organoboron compound with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. It is characterized by a phenyl ring substituted with bromine, chlorine, and a boronic acid group, making it structurally versatile for applications in cross-coupling reactions, such as Suzuki-Miyaura catalysis . Key physicochemical properties include:

- Log Po/w (octanol-water partition coefficient): Ranges from 0.61 (SILICOS-IT) to 2.15 (XLOGP3), indicating moderate lipophilicity.

- Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous solutions, classified as "soluble" .

- Synthetic accessibility: Score of 2.07, suggesting moderate complexity in synthesis .

The compound is synthesized via palladium-catalyzed cross-coupling in a tetrahydrofuran (THF)/water solvent system at 75°C for 1.33 hours, using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate .

Properties

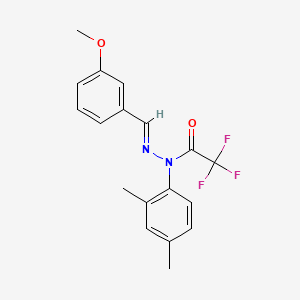

IUPAC Name |

N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2O2/c1-12-7-8-16(13(2)9-12)23(17(24)18(19,20)21)22-11-14-5-4-6-15(10-14)25-3/h4-11H,1-3H3/b22-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYMZAYGFKNNHDN-SSDVNMTOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(C(=O)C(F)(F)F)N=CC2=CC(=CC=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)N(C(=O)C(F)(F)F)/N=C/C2=CC(=CC=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501045787 | |

| Record name | N-(2,4-Dimethylphenyl)-2,2,2-trifluoro-N'-[(E)-(3-methoxyphenyl)methylene]acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501045787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807913-16-1, 1146963-51-0 | |

| Record name | J-147 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1807913161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | J147 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13957 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-(2,4-Dimethylphenyl)-2,2,2-trifluoro-N'-[(E)-(3-methoxyphenyl)methylene]acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501045787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | J-147 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z41H3C5BT9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

J147, an analogue of curcumin, primarily targets the mitochondrial α-F1-ATP synthase (ATP5A) both in vitro and in vivo. ATP5A is a crucial component of the ATP synthase complex, which plays a central role in cellular energy production.

Mode of Action

This compound interacts with ATP5A by inhibiting its activity, which induces an increase in the cytosolic Ca2+ concentration in a dose-dependent manner. This interaction influences the body’s natural requirements for energy and focus, particularly targeting aging and neurodegenerative diseases.

Biochemical Pathways

This compound affects several biochemical pathways. It modulates the AMPK pathway, causing the inhibition of acetyl-CoA carboxylase 1 (ACC1), an enzyme responsible for converting acetyl-CoA into malonyl-CoA, the precursor of free fatty acids. This modulation may explain the effect of this compound in reducing plasma and brain fatty acid levels.

Pharmacokinetics

This compound is designed and synthesized with better stability and bioavailability compared to curcumin. It is orally active and has good medicinal chemical properties for a CNS drug. .

Result of Action

The administration of this compound has been shown to reverse memory deficits, potentiate the production of new brain cells, and slow or reverse Alzheimer’s progression in mice. These effects are associated with an increase in the level of brain-derived neurotrophic factor (BDNF) along with the expression of BDNF-responsive proteins, enhancement of long-term potentiation (LTP), synaptic protein preservation, the reduction of markers for oxidative stress and inflammation, the reduction of amyloid plaques, and lower levels of soluble Aβ 1-42 and Aβ 1-40.

Action Environment

Therefore, factors related to aging and the progression of neurodegenerative diseases could potentially influence the action of this compound

Biochemical Analysis

Biochemical Properties

J147 interacts with several enzymes and proteins, playing a significant role in biochemical reactions. It has been found to interact with ATP synthase, a mitochondrial protein that helps generate ATP, the cell’s energy currency. By manipulating ATP synthase activity, this compound can protect neuronal cells from multiple toxicities associated with the aging brain. Furthermore, this compound has been associated with an increase in brain-derived neurotrophic factor (BDNF) levels and the expression of BDNF responsive proteins.

Cellular Effects

This compound has demonstrated various effects on cellular processes. It has been shown to reduce markers for oxidative stress and inflammation, preserve synaptic proteins, and lower levels of soluble Aβ1–42 and Aβ1–40, which are associated with Alzheimer’s disease. This compound also influences cell function by impacting cell signaling pathways and gene expression.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with ATP synthase. By inhibiting ATP synthase, this compound can reduce toxic metabolites that cause excitotoxicity. This allows for healthier mitochondria by modulating the AMPK/mTOR pathway.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to rescue cognitive deficits when administered at a late stage in the disease. This suggests that this compound has a stable effect over time and does not degrade significantly in in vitro or in vivo studies.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. While specific dosage effects are not mentioned in the available literature, this compound has shown promising results in reversing memory impairments and improving brain health in mice.

Metabolic Pathways

This compound is involved in metabolic pathways related to energy production. It targets ATP synthase, a key enzyme in the production of ATP. This interaction influences metabolic flux and can potentially affect metabolite levels.

Transport and Distribution

While specific transporters or binding proteins for this compound have not been identified, it is known that this compound can effectively penetrate the blood-brain barrier. This suggests that this compound can be distributed within cells and tissues effectively.

Biological Activity

Unii-Z41H3C5BT9 is a chemical compound known for its potential biological activity, particularly in the context of neuroprotection and anti-aging. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

- IUPAC Name : Not specified in the available sources.

- CAS Number : 1146963-51-0

- Molecular Formula : C18H17F3N2O2

- Molar Mass : 350.341 g·mol⁻¹

Unii-Z41H3C5BT9 is primarily recognized as a derivative of J147, an experimental drug that has shown promise against Alzheimer's disease and aging in various animal models. The compound's biological activity is largely attributed to its interaction with mitochondrial proteins, particularly ATP synthase, which plays a crucial role in energy production within cells.

Key Mechanisms:

- Neuroprotection : Unii-Z41H3C5BT9 has been shown to protect neural cells from damage, which may be beneficial in neurodegenerative conditions.

- Metabolic Modulation : It influences metabolic pathways by enhancing the utilization of free fatty acids for energy production, especially under conditions where glucose is limited.

- Anti-Aging Effects : The compound has been associated with mitigating biological aging factors, including vascular leakage in the brain.

Biological Activity Data

| Activity | Observations |

|---|---|

| Neuroprotective Effects | Prevents neuronal cell death and promotes survival in stress conditions. |

| Metabolic Enhancement | Shifts fatty acid metabolism towards ketone body production. |

| Vascular Stability | Reduces microvascular leakage in animal models. |

Case Studies and Research Findings

Several studies have investigated the effects of Unii-Z41H3C5BT9 and its parent compound this compound:

- Alzheimer's Disease Models :

- Aging Studies :

- Metabolite Contributions :

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

UNII-Z41H3C5BT9 shares structural and functional similarities with arylboronic acids, particularly those substituted with halogens. Two closely related compounds are:

(3-Bromo-5-chlorophenyl)boronic Acid

Molecular formula : C₆H₅BBrClO₂ (same as UNII-Z41H3C5BT9).

Key differences :

- Substituent positions : Bromine and chlorine are located at the 3- and 5-positions of the phenyl ring, whereas UNII-Z41H3C5BT9 has a distinct substitution pattern (exact positions unspecified in available data).

- Physicochemical properties : Likely similar log P and solubility profiles due to identical functional groups, but steric and electronic effects may alter reactivity in cross-coupling reactions .

(6-Bromo-2,3-dichlorophenyl)boronic Acid

Molecular formula : C₆H₄BBrCl₂O₂.

Key differences :

- Molecular weight : Higher (268.72 g/mol) due to the extra chlorine atom.

- Log P : Expected to be higher than UNII-Z41H3C5BT9 (XLOGP3: ~2.15) due to increased halogen content, enhancing lipophilicity .

Comparative Data Table

| Property | UNII-Z41H3C5BT9 | (3-Bromo-5-chlorophenyl)boronic Acid | (6-Bromo-2,3-dichlorophenyl)boronic Acid |

|---|---|---|---|

| Molecular formula | C₆H₅BBrClO₂ | C₆H₅BBrClO₂ | C₆H₄BBrCl₂O₂ |

| Molecular weight (g/mol) | 235.27 | 235.27 | 268.72 |

| Log P (XLOGP3) | 2.15 | ~2.15 | ~2.8 (estimated) |

| Solubility (mg/mL) | 0.24 | ~0.24 | <0.24 (predicted) |

| Synthetic accessibility | 2.07 | ~2.0 | ~2.5 |

| Key substituents | Br, Cl, B(OH)₂ | Br (3-), Cl (5-), B(OH)₂ | Br (6-), Cl (2-,3-), B(OH)₂ |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.